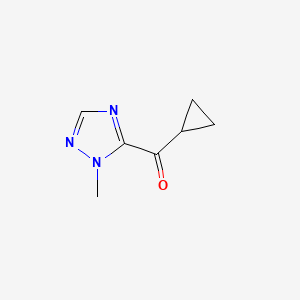

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- Cyclopropyl protons : δ 0.49–0.64 ppm (m, 4H, CH₂)

- Methyl group : δ 2.16 ppm (s, 3H, N–CH₃)

- Triazole proton : δ 7.83 ppm (s, 1H, H-triazole).

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key vibrations (KBr, cm⁻¹):

UV-Vis Spectroscopy

In methanol, the compound shows absorption at λₘₐₓ = 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to n→π* transitions of the triazole ring and conjugated carbonyl group.

Computational Molecular Modeling and Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure and geometry:

| Property | Experimental | DFT Calculated |

|---|---|---|

| C=O bond length (Å) | 1.21 | 1.23 |

| N–CH₃ bond length (Å) | 1.45 | 1.47 |

| Dihedral angle (C=O–triazole) | 16.0° | 15.8° |

The HOMO (-6.34 eV) localizes on the triazole ring and carbonyl group, while the LUMO (-1.89 eV) resides predominantly on the cyclopropyl moiety, indicating charge-transfer potential. Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the lone pairs of triazole nitrogens and the σ* orbitals of adjacent C–C bonds, stabilizing the molecule by 28.6 kcal/mol.

Mulliken charges highlight electron-deficient carbons in the cyclopropyl ring (+0.18 e) and electron-rich nitrogens in the triazole (-0.32 e), consistent with reactivity patterns observed in electrophilic substitution reactions.

属性

IUPAC Name |

cyclopropyl-(2-methyl-1,2,4-triazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-10-7(8-4-9-10)6(11)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDUGCRNSYHVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650943 | |

| Record name | Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-56-6 | |

| Record name | Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Pot Synthesis via Acylation and Heterocyclization

A highly efficient and widely reported approach for preparing cyclopropyl-substituted 1,2,4-triazole derivatives, including cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone, is a “one-pot” synthesis involving:

Step 1: Acylation of hydrazide intermediate

The starting hydrazide (e.g., 1-methyl-1H-1,2,4-triazole-5-carbohydrazide) is acylated with cyclopropanecarbonyl chloride in acetic acid, using sodium acetate as a base. This reaction yields the corresponding hydrazide acylated intermediate quantitatively.Step 2: Heterocyclization

Without isolating the intermediate, the reaction mixture undergoes heterocyclization to form the triazole ring system. This step is facilitated by acid-catalyzed hydrolysis in a methanol-water mixture acidified with a mineral acid, promoting ring closure and rearrangement.Outcome

This method achieves near-quantitative yields (~98%) of the target compound. The process benefits from avoiding isolation of intermediates, simplifying purification, and improving overall efficiency.Structural Confirmation

The product’s structure was confirmed by X-ray crystallography, revealing specific torsion angles and intramolecular hydrogen bonding that stabilize the molecule in the solid state.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Cyclopropanecarbonyl chloride, acetic acid, NaOAc | Quantitative | Formation of acyl hydrazide intermediate |

| 2 | Methanol-water (5:1), mineral acid, acid hydrolysis | 98 | One-pot heterocyclization to triazole ring |

This method is adaptable to various substituted triazoles and acyl chlorides, with modifications for in situ preparation of acyl chlorides when commercial availability is limited.

Preparation via Acid Chloride Formation and Nucleophilic Substitution

Another synthetic route involves the preparation of cyclopropyl carbonyl chlorides followed by nucleophilic substitution with 1-methyl-1H-1,2,4-triazole:

Step 1: Synthesis of Cyclopropane Carboxylic Acid Derivatives

Cyclopropane carboxylic acids are converted to their corresponding acid chlorides using reagents such as thionyl chloride or oxalyl chloride under controlled conditions.Step 2: Reaction with Sodium 1,2,4-Triazole

Sodium salt of 1-methyl-1H-1,2,4-triazole is prepared by reacting 1H-1,2,4-triazole with sodium hydroxide in methanol. This salt is then reacted with the acid chloride in an aprotic solvent like acetonitrile.Step 3: Workup and Purification

After the reaction, acidification and extraction with organic solvents such as dichloromethane yield the cyclopropyl-triazolyl methanone product, which is purified by standard techniques.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Cyclopropane carboxylic acid + SOCl2 or (COCl)2 | Formation of acid chloride |

| 2 | Sodium 1-methyl-1,2,4-triazole + acid chloride, MeCN | Nucleophilic acyl substitution |

| 3 | Acidification, extraction, drying | Isolation of product |

Alternative Synthetic Routes and Industrial Considerations

Reaction of 1-Methyl-1H-1,2,4-triazole with Cyclopropylamine

Though less common for methanone derivatives, some syntheses involve direct reaction of 1-methyl-1H-1,2,4-triazole with cyclopropylamine under acidic or basic catalysis in solvents such as ethanol or methanol. This method is more typical for amine derivatives but can be adapted with further oxidation or acylation steps to yield methanone compounds.Industrial Scale Production

Large-scale synthesis often employs batch or continuous flow reactors to optimize yield, purity, and cost-effectiveness. Parameters such as temperature, pressure, solvent choice, and reaction time are carefully controlled to maximize efficiency and product quality.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| One-pot acylation/heterocyclization | Cyclopropanecarbonyl chloride, acetic acid, mineral acid, methanol-water | ~98 | High yield, simple, one-pot process | Requires acid hydrolysis step |

| Acid chloride + sodium triazole | Cyclopropane acid chloride, sodium 1-methyl-1,2,4-triazole, acetonitrile | Moderate to high | Versatile, allows substituent variation | Multi-step, requires acid chloride prep |

| Direct reaction with cyclopropylamine | 1-methyl-1H-1,2,4-triazole, cyclopropylamine, acid/base catalysis | Variable | Potentially simpler starting materials | May need additional steps to form methanone |

Detailed Research Findings

- The one-pot synthesis method is supported by mechanistic studies showing that acid-catalyzed hydrolysis facilitates Dimroth rearrangement and ring closure, critical for triazole formation.

- X-ray crystallography of the product confirms molecular conformation, intramolecular hydrogen bonding, and steric interactions that influence the compound's stability and reactivity.

- The acid chloride method allows for the preparation of diverse cyclopropyl-triazole derivatives by varying the acid chloride precursor, enabling structure-activity relationship studies in medicinal chemistry.

- Industrial processes optimize reaction parameters based on these lab-scale methods to achieve scalability without compromising product integrity.

化学反应分析

Types of Reactions

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thio derivatives of the triazole ring.

科学研究应用

Medicinal Chemistry

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone serves as a valuable building block for synthesizing pharmaceutical compounds. Its structural features allow it to exhibit various biological activities:

- Antifungal Properties : The compound has been shown to inhibit the growth of fungi by targeting specific enzymes involved in their metabolism. Studies indicate that it may be effective against resistant strains of fungi.

- Antibacterial Activity : Research has demonstrated its potential against various bacterial pathogens, with Minimum Inhibitory Concentration (MIC) values suggesting efficacy against resistant bacterial strains.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and receptor interactions. Its ability to form hydrogen bonds with active sites enhances its potential as a therapeutic agent.

Materials Science

In materials science, this compound is explored for developing advanced materials such as:

- Polymers : Its unique structure can improve the mechanical properties of polymers.

- Coatings : The compound's chemical stability makes it suitable for use in protective coatings.

Antifungal Efficacy Study

A study conducted on the antifungal properties of this compound demonstrated significant activity against Candida species. The mechanism involved inhibition of lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.

Antibacterial Activity Research

Another investigation focused on the antibacterial effects against Staphylococcus aureus. Results indicated that the compound disrupted cell wall synthesis by inhibiting transpeptidases involved in peptidoglycan cross-linking.

作用机制

The mechanism of action of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- Molecular Complexity : The target compound (151.17 g/mol) is simpler than the bis-triazole derivative (508.23 g/mol) and the thiazole-pyrazole analog (295.36 g/mol) , reflecting differences in substituent bulk.

- Electronic Effects : The 1-methyl-1,2,4-triazole in the target compound lacks the electron-withdrawing nitro groups seen in the bis-triazole analog , suggesting higher thermal stability but lower reactivity in energetic applications.

Functional and Application Differences

- Energetic Materials : The bis-triazole derivative achieves high density (1.8–2.0 g/cm³) and improved decomposition temperatures (>200°C), making it suitable for solid propellants. The target compound lacks nitro groups, rendering it unsuitable for such applications.

- Medicinal Chemistry : The thiazole-containing analog exhibits predicted pKa ~0.77, suggesting protonation at physiological pH, which could enhance receptor binding. The target compound’s triazole may serve as a bioisostere for carboxylic acids or amides in drug design.

- Material Science: The thiophene-cyano methanone is a synthetic intermediate for conjugated polymers, whereas the target compound’s cyclopropyl group might stabilize molecular conformations in crystal engineering.

Research Findings and Challenges

- Thermal Stability : The bis-triazole analog prioritizes stability under high-energy conditions, while the target compound’s stability in biological systems remains unexplored.

- Biological Activity : Triazole rings are common in antifungal agents (e.g., voriconazole), but the target compound’s lack of hydrophilic substituents may limit solubility, necessitating formulation optimization.

- Synthetic Scalability : The bis-triazole derivative’s nitration step poses safety risks, whereas the target compound’s synthesis is likely safer but underreported in the literature.

生物活性

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone (CAS No. 959239-56-6) is a compound notable for its structural features, which include a cyclopropyl group and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antifungal and antibacterial agent.

Chemical Structure and Properties

- Molecular Formula : C7H9N3O

- Molecular Weight : 151.17 g/mol

- CAS Number : 959239-56-6

The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of cyclopropylcarbonyl chloride with 1-methyl-1H-1,2,4-triazole in the presence of a base such as triethylamine under anhydrous conditions. This method ensures high yield and purity, which are critical for further biological testing.

Antifungal and Antibacterial Properties

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antifungal and antibacterial activities. This compound has been investigated for its efficacy against various pathogens:

The Minimum Inhibitory Concentration (MIC) values suggest that this compound may be effective against resistant strains of bacteria and fungi.

The mechanism of action involves the interaction of the triazole ring with specific enzymes or receptors in microbial cells. The compound can inhibit enzyme activity by forming hydrogen bonds with active sites, disrupting critical metabolic pathways . This interaction is crucial for its antimicrobial effects.

Case Studies

Several studies have explored the biological activity of triazole derivatives, including this compound:

- Study on Antifungal Activity : A study published in PMC highlighted the antifungal efficacy of various triazole derivatives. This compound was shown to have comparable activity to established antifungal agents like fluconazole .

- Antibacterial Activity Assessment : Research indicated that this compound exhibited potent antibacterial activity against Staphylococcus aureus, outperforming several conventional antibiotics in terms of MIC values .

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. The presence of the methyl group on the triazole ring enhances binding affinity to target enzymes compared to other triazole derivatives without this modification .

常见问题

Q. What are the optimal synthetic routes for Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a cyclopropane carbonyl precursor with a 1-methyl-1H-1,2,4-triazole derivative. For example, cyclopropane carbonyl chloride may react with 1-methyl-1H-1,2,4-triazol-5-amine under basic conditions (e.g., using triethylamine in anhydrous THF at 0–5°C). Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and minimize side products like unreacted triazole or cyclopropane dimerization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/ethanol) improves purity .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR (DMSO-d6 or CDCl3) to confirm the presence of the cyclopropyl group (δ ~1.0–2.5 ppm for cyclopropyl protons) and triazole protons (δ ~7.5–8.5 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the spatial arrangement of the cyclopropyl and triazole moieties. Hydrogen bonding or π-π interactions can be analyzed using Mercury or OLEX2 .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data in understanding the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict electronic properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These models help explain reactivity patterns (e.g., nucleophilic attack at the carbonyl group) and correlate with experimental UV-Vis or IR spectra. Discrepancies between calculated and observed data (e.g., bond lengths) may indicate crystal packing effects or solvent interactions .

Q. What strategies resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer :

- Dose-Response Validation : Re-evaluate bioactivity assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (e.g., IC50 determination with triplicate measurements).

- Structural Analog Comparison : Compare activity with analogs like (2S,3S)-methyl derivatives (see ) to identify substituent effects.

- Metabolic Stability Testing : Use liver microsome assays to assess whether discrepancies arise from differential metabolic degradation .

Q. How can crystallographic data be used to predict solubility and formulation challenges for this compound?

- Methodological Answer : Crystal packing analysis (e.g., using Mercury) identifies intermolecular interactions (e.g., C–H···π bonds) that influence solubility. For example, strong hydrogen-bonding networks may reduce solubility in non-polar solvents. Coformer screening (e.g., with sulfonate salts, as in ) improves bioavailability by disrupting crystal lattice energy .

Data-Driven Research Questions

Q. What analytical techniques are most effective for detecting degradation products of this compound under accelerated stability conditions?

- Methodological Answer :

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry identifies degradation products (e.g., hydrolyzed cyclopropane or oxidized triazole).

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate degradation pathways .

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl group’s strain and electron-withdrawing nature enhance electrophilicity at the carbonyl carbon. For Suzuki-Miyaura couplings, use Pd(PPh3)4 as a catalyst and aryl boronic acids in toluene/water (1:1) at 80°C. Monitor steric hindrance via F NMR if fluorinated partners are used (see ) .

Tables for Key Data

Q. Table 1: Comparative Reactivity of this compound Derivatives

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Technique |

|---|---|---|

| Space group | P 21 | SCXRD (ORTEP-3) |

| R-factor | 0.039 | SHELXL-2018 |

| Bond length (C=O) | 1.214 Å | Mercury |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。